Cas no 2138081-74-8 (4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol)

4-Methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring an imidazole moiety, which imparts unique chemical and biological properties. The compound's structural framework combines a cyclohexane ring with a methyl group at the 4-position and a 2-methylimidazole substituent at the 3-position, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group at the 1-position offers reactivity for further functionalization, while the imidazole ring may contribute to ligand-binding interactions in medicinal chemistry applications. This compound's balanced lipophilicity and steric profile make it a versatile building block for the development of bioactive molecules.
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol structure
2138081-74-8 structure
Product name:4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
CAS No:2138081-74-8
MF:C11H18N2O
MW:194.273422718048
CID:6312186
PubChem ID:165490838

4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138081-74-8
    • EN300-1158950
    • 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
    • Inchi: 1S/C11H18N2O/c1-8-3-4-10(14)7-11(8)13-6-5-12-9(13)2/h5-6,8,10-11,14H,3-4,7H2,1-2H3
    • InChI Key: KTNWEKSEPOLZIC-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)C(C1)N1C=CN=C1C

Computed Properties

  • Exact Mass: 194.141913202g/mol
  • Monoisotopic Mass: 194.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38Ų

4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1158950-5.0g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
5g
$3065.0 2023-06-08
Enamine
EN300-1158950-0.25g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
0.25g
$972.0 2023-06-08
Enamine
EN300-1158950-0.1g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
0.1g
$930.0 2023-06-08
Enamine
EN300-1158950-1.0g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
1g
$1057.0 2023-06-08
Enamine
EN300-1158950-2.5g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
2.5g
$2071.0 2023-06-08
Enamine
EN300-1158950-10.0g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
10g
$4545.0 2023-06-08
Enamine
EN300-1158950-0.05g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
0.05g
$888.0 2023-06-08
Enamine
EN300-1158950-0.5g
4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
2138081-74-8
0.5g
$1014.0 2023-06-08

4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol Related Literature

Additional information on 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol

Comprehensive Overview of 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol (CAS No. 2138081-74-8)

The compound 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol (CAS No. 2138081-74-8) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its molecular framework combines a cyclohexanol backbone with a 2-methylimidazole substituent, making it a versatile intermediate for drug discovery and material science applications. This article delves into its properties, synthesis, and potential uses, while addressing common queries from researchers and industry professionals.

One of the key features of 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is its imidazole moiety, which is known for its role in biological systems. Imidazole derivatives are frequently explored for their antimicrobial, anti-inflammatory, and anticancer properties. Researchers often search for "imidazole-based drug candidates" or "cyclohexanol derivatives in medicine," highlighting the relevance of this compound in modern therapeutics. Its CAS No. 2138081-74-8 serves as a critical identifier for regulatory and commercial purposes.

The synthesis of 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol typically involves multi-step organic reactions, including cyclohexane functionalization and imidazole coupling. Recent advancements in green chemistry have sparked interest in optimizing its production to reduce environmental impact. Queries like "sustainable synthesis of imidazole compounds" or "CAS 2138081-74-8 manufacturing process" reflect this trend. The compound's purity and stability are also frequently discussed, as they are crucial for its application in high-value industries.

In addition to its pharmaceutical potential, 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol has applications in agrochemicals and specialty chemicals. Its structural flexibility allows for modifications that can enhance activity or reduce toxicity. Searches for "imidazole derivatives in crop protection" or "CAS 2138081-74-8 suppliers" indicate its cross-industry appeal. Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for characterizing this compound, ensuring compliance with industry standards.

Safety and handling of 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol are paramount, though it is not classified as hazardous under current regulations. Researchers often inquire about "storage conditions for imidazole compounds" or "CAS 2138081-74-8 MSDS," emphasizing the need for accurate technical documentation. Proper handling protocols and disposal methods are recommended to maintain workplace safety and environmental compliance.

Looking ahead, the demand for 4-methyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is expected to grow, driven by its utility in drug development and material innovation. Emerging trends like "AI-driven compound design" and "high-throughput screening of imidazole libraries" further underscore its relevance. By staying updated on research breakthroughs and market dynamics, stakeholders can leverage this compound's full potential while addressing global challenges in healthcare and sustainability.

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